4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

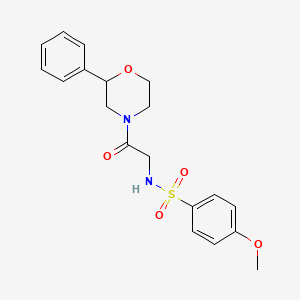

4-Methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 4-methoxybenzenesulfonamide core linked to a 2-phenylmorpholino group via a ketone-containing ethyl spacer. Sulfonamides are renowned for their broad pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . The 2-phenylmorpholino moiety introduces rigidity and hydrogen-bonding capabilities, which may influence solubility and target specificity.

Properties

IUPAC Name |

4-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-7-9-17(10-8-16)27(23,24)20-13-19(22)21-11-12-26-18(14-21)15-5-3-2-4-6-15/h2-10,18,20H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTHVLPJLRLRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related sulfonamide derivatives:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Structural and Functional Differences

Core Modifications: The target compound’s 2-phenylmorpholino group distinguishes it from derivatives with simpler aliphatic (e.g., oxoethyl in ) or aromatic (e.g., trimethylphenyl in ) substituents.

Electron-Donating/Withdrawing Groups: The 4-methoxy group on the benzene ring is shared with compounds in and , enhancing solubility and π-π interactions.

Heterocyclic Components: Compounds like thiazolidinone () and oxazole sulfamoyl () derivatives incorporate heterocycles known for specific bioactivities. The morpholino group in the target compound lacks sulfur but may mimic cyclic amines found in CNS-targeting drugs.

Biological Activity: The trimethylphenyl analog () activates GPR120, a receptor implicated in anti-inflammatory and anti-diabetic pathways. The target compound’s phenylmorpholino group could similarly engage GPCRs but with distinct spatial interactions. Thiazolidinone-containing sulfonamides () exhibit fungicidal activity, likely due to sulfur-mediated enzyme inhibition, a mechanism absent in the oxygen-rich morpholino derivative.

Structure-Activity Relationship (SAR) Insights

- Morpholino vs.

- Phenylmorpholino vs. Trimethylphenyl: The phenyl group in the morpholino ring enables π-π stacking with aromatic amino acids (e.g., tyrosine, phenylalanine), whereas trimethylphenyl groups may prioritize hydrophobic interactions.

- Oxoethyl Linker : The ketone spacer in the target compound could improve solubility relative to bulkier groups (e.g., nitronaphthyl in ), balancing lipophilicity for membrane permeability.

Biological Activity

4-Methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group, a morpholine ring, and a sulfonamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and ion transport. Additionally, the morpholine ring may enhance the compound's binding affinity to target enzymes or receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2). The mechanism involves the activation of caspases and modulation of p53 expression levels, leading to cell cycle arrest and programmed cell death.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| SK-MEL-2 | 12.45 | Caspase activation |

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains and shown efficacy in inhibiting growth. The sulfonamide moiety is particularly effective against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of the compound on human breast adenocarcinoma cells (MCF-7). The results indicated an IC50 value of 15.63 µM, with significant apoptosis observed through flow cytometry analysis.

- Antibacterial Efficacy : Another study explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.